(+)-Carazolol

Description

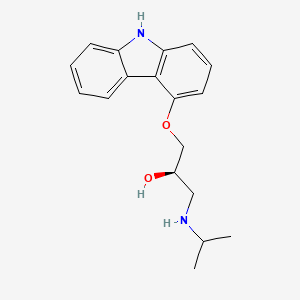

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16/h3-9,12-13,19-21H,10-11H2,1-2H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXQGZPYHWWCEB-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@H](COC1=CC=CC2=C1C3=CC=CC=C3N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78859-34-4 | |

| Record name | Carazolol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078859344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARAZOLOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWG53K908B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of (+)-Carazolol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Carazolol is a stereoisomer of the potent beta-adrenergic receptor ligand, Carazolol. While Carazolol is widely recognized as a high-affinity, non-selective inverse agonist at β1 and β2-adrenergic receptors and a full agonist at the β3-adrenergic receptor, the specific actions of the (+)-enantiomer are crucial for a comprehensive understanding of its pharmacological profile.[1][2][3] This technical guide provides a detailed exploration of the mechanism of action of this compound, focusing on its receptor binding, functional activity, and impact on downstream signaling pathways. Quantitative data are summarized, key experimental methodologies are detailed, and signaling and experimental workflows are visually represented to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Carazolol and its Stereoisomers

Carazolol is a non-selective β-adrenergic receptor blocking agent.[4] Its interaction with β-adrenergic receptors is stereospecific, with the (-)-stereoisomer demonstrating greater potency than the (+)-stereoisomer.[5] While much of the literature focuses on racemic Carazolol or the more potent (-)-Carazolol, understanding the activity of this compound is essential for delineating the precise molecular interactions and downstream consequences of β-adrenergic receptor modulation.

Receptor Binding Affinity and Kinetics

The binding of Carazolol to β-adrenergic receptors is characterized by high affinity and is saturable.[5] Radioligand binding assays are the primary method for determining the binding characteristics of Carazolol.[2] The kinetic analysis of --INVALID-LINK--carazolol interaction with beta-adrenergic receptors suggests a two-phase interaction, beginning with a rapidly reversible, lower-affinity association, which is then followed by an isomerization to a high-affinity, slowly reversible complex.[5]

Data Presentation: Binding Affinity of Carazolol

| Receptor Subtype | Ligand | Kd (nM) | Ki (nM) | Cell Type/Tissue | Reference |

| β-Adrenergic (cortical) | [3H]Carazolol | 0.15 | Rat Cerebral Cortex | [2][6] | |

| β1-Adrenergic | --INVALID-LINK--Carazolol | 0.135 | Canine Ventricular Myocardium | [2] | |

| β2-Adrenergic | --INVALID-LINK--Carazolol | 0.050 | Canine Lung | [2] | |

| Human β3-Adrenergic | Carazolol | 2.0 ± 0.2 | CHO cells | [2][6] |

Note: The data presented is for racemic or unspecified forms of Carazolol, as specific data for the (+)-enantiomer is not consistently available in the reviewed literature.

Functional Activity: Inverse Agonism and Agonism

A key aspect of Carazolol's mechanism of action is its functional activity, which differs depending on the β-adrenergic receptor subtype.

Inverse Agonism at β1 and β2-Adrenergic Receptors

β-adrenergic receptors, particularly the β2 subtype, can exhibit constitutive activity, meaning they can signal in the absence of an agonist.[7][8] Inverse agonists, like Carazolol, bind to these receptors and stabilize their inactive conformation, thereby reducing the basal level of signaling.[2] This is in contrast to neutral antagonists, which block agonist binding but have no effect on constitutive activity. The inverse agonism of Carazolol at β1 and β2-adrenergic receptors is primarily observed as a decrease in basal cyclic AMP (cAMP) production.[2]

Full Agonism at β3-Adrenergic Receptors

In contrast to its effects on β1 and β2 receptors, Carazolol acts as a full agonist at the β3-adrenergic receptor.[1][3] This means it binds to and activates the receptor, stimulating downstream signaling pathways, such as adenylyl cyclase activation and subsequent cAMP production.[3]

Data Presentation: Functional Activity of Carazolol

| Receptor Subtype | Assay | Parameter | Value | Cell Type | Reference |

| Murine β3-Adrenergic | Adenylyl Cyclase Stimulation | EC50 | 25 nM | CHO cells | [2] |

Note: While the inverse agonist effect of Carazolol on cAMP production at β1 and β2 receptors is well-established qualitatively, specific IC50 values for this compound are not consistently available in the reviewed literature.

Downstream Signaling Pathways

The primary signaling pathway modulated by this compound's interaction with β-adrenergic receptors is the Gs-protein coupled adenylyl cyclase-cAMP pathway.

Gs-cAMP Pathway

β1 and β2-adrenergic receptors are canonically coupled to the stimulatory G protein, Gs.[2] Agonist binding leads to the activation of Gs, which in turn stimulates adenylyl cyclase to produce the second messenger cAMP.[2] As an inverse agonist, this compound stabilizes the inactive state of β1 and β2 receptors, preventing this cascade and reducing basal cAMP levels.[2] Conversely, as a full agonist at β3-receptors, it initiates this pathway.[1]

ERK Phosphorylation

The extracellular signal-regulated kinase (ERK) pathway is another important signaling cascade that can be modulated by G protein-coupled receptors (GPCRs).[9] Activation of ERK can occur through both G protein-dependent and β-arrestin-dependent mechanisms.[10] While Carvedilol, another β-blocker, has been shown to be a β-arrestin-biased ligand, the effects of this compound on this pathway are less characterized.[11] Given that β-adrenergic receptor activation can lead to ERK phosphorylation, it is plausible that this compound, through its inverse agonist or agonist activity, could modulate this pathway.[12]

Experimental Protocols

Radioligand Binding Assay

This assay is fundamental for determining the affinity (Kd or Ki) of this compound for β-adrenergic receptors.[13]

A. Membrane Preparation:

-

Homogenize cells or tissues expressing the target receptor in an ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors).[13]

-

Centrifuge the homogenate at low speed to remove nuclei and debris.[14]

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[13][14]

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.[1][14]

-

Resuspend the final pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl2, 10% Sucrose) and determine the protein concentration.[13] Store aliquots at -80°C.[1]

B. Saturation Binding Assay (to determine Kd and Bmax):

-

Set up triplicate wells in a 96-well plate for total and non-specific binding for each concentration of [3H]-Carazolol.[13]

-

For non-specific binding wells, add a high concentration of an unlabeled competitor (e.g., 20 µM Propranolol).[13]

-

Add serial dilutions of [3H]-Carazolol to the wells.[13]

-

Add the diluted membrane preparation (e.g., 20-50 µg protein per well) to each well.[13]

-

Incubate at 25°C for 60-90 minutes to reach equilibrium.[13]

-

Terminate the reaction by rapid filtration through a GF/C glass fiber filter plate, followed by washing with ice-cold wash buffer.[13]

-

Dry the filter plate, add scintillation cocktail, and count radioactivity.[13]

-

Calculate specific binding (Total Binding - Non-specific Binding) and analyze the data using non-linear regression to determine Kd and Bmax.[1]

C. Competition Binding Assay (to determine Ki):

-

Set up triplicate wells for total binding, non-specific binding, and competition with various concentrations of unlabeled this compound.[13]

-

Add a fixed concentration of [3H]-Carazolol (typically at or near its Kd) to all wells.[1]

-

Add the membrane preparation to all wells.[13]

-

Follow steps 5-7 from the saturation binding protocol.[13]

-

Calculate the percentage of specific binding at each concentration of the competing ligand and fit the data to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.[1]

cAMP Accumulation Assay

This functional assay measures the ability of this compound to modulate cAMP production.[2]

-

Cell Culture: Plate cells expressing the desired β-adrenergic receptor subtype in a multi-well plate.[2]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. To measure inverse agonism, no agonist is added. To measure agonism (at β3-AR), cells are treated with this compound alone.

-

Cell Lysis: After incubation, lyse the cells to release intracellular cAMP.[2]

-

cAMP Quantification: Measure the cAMP concentration using a commercially available kit, such as those based on HTRF or ELISA.[2]

-

Data Analysis: For inverse agonism, plot cAMP levels against the this compound concentration to determine the IC50 for the reduction in basal signaling. For agonism, plot cAMP levels to determine the EC50.[2]

Phospho-ERK Assay

This assay measures the phosphorylation of ERK as an endpoint for receptor activation.[9]

-

Cell Culture and Starvation: Plate cells and serum-starve overnight to reduce basal ERK phosphorylation.

-

Compound Treatment: For antagonist/inverse agonist mode, pre-treat cells with this compound before adding an agonist at its EC80 concentration.[9] For agonist mode, treat cells with this compound alone.

-

Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.[9]

-

Cell Lysis: Lyse the cells to release proteins.

-

Detection: Detect phosphorylated ERK (p-ERK) and total ERK using methods like Western blotting or plate-based immunoassays (e.g., AlphaScreen, In-Cell Western).[9]

-

Data Analysis: Quantify the ratio of p-ERK to total ERK and plot against the compound concentration to determine IC50 or EC50 values.

Conclusion

This compound exhibits a complex mechanism of action characterized by stereospecific and receptor-subtype-dependent activities. Its high-affinity binding to β-adrenergic receptors translates into inverse agonism at β1 and β2 subtypes and full agonism at the β3 subtype. These actions primarily modulate the Gs-cAMP signaling pathway, with potential implications for other cascades such as the ERK pathway. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate the nuanced pharmacology of this compound and other β-adrenergic ligands. A thorough understanding of its mechanism is critical for the development of more selective and effective therapeutics targeting the β-adrenergic system.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Carazolol: a potent, selective beta 3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Characterization of [3H](+/-)carazolol binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Constitutive activity of the human beta(1)-adrenergic receptor in beta(1)-receptor transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A constitutively active mutant beta 2-adrenergic receptor is constitutively desensitized and phosphorylated - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unique Positive Cooperativity Between the β-Arrestin–Biased β-Blocker Carvedilol and a Small Molecule Positive Allosteric Modulator of the β2-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Stereospecific Landscape of (+)-Carazolol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carazolol, a potent non-selective β-adrenergic receptor antagonist, is a valuable tool in cardiovascular research and a scaffold for novel drug design.[1][2] Its interaction with β-adrenergic receptors is characterized by high affinity and, notably, stereospecificity. The biological activity of Carazolol is predominantly attributed to one of its stereoisomers, a critical consideration in drug development and pharmacological studies. This technical guide provides a comprehensive analysis of the stereoisomer-specific activity of (+)-Carazolol, detailing its binding affinity, functional activity, and the underlying signaling pathways. Experimental protocols for key assays are provided to facilitate reproducible research in this area.

Data Presentation: Quantitative Analysis of Carazolol Stereoisomer Activity

The affinity and functional potency of Carazolol's stereoisomers for β-adrenergic receptors are quantitatively distinct. The following tables summarize the binding affinities (Ki) and functional activities of the stereoisomers, highlighting the pronounced stereoselectivity.

Table 1: Comparative Binding Affinity (Ki) of Carazolol Stereoisomers

| Stereoisomer | Receptor Subtype | Tissue/Cell Line | Ki (nM) | Reference |

| S(-)-Carazolol | β-adrenergic | Canine Ventricular Myocardium | 0.135 | [3] |

| Rthis compound | β-adrenergic | Canine Ventricular Myocardium | 8.1 | [3] |

| S(-)-Carazolol | β-adrenergic | Canine Lung | 0.050 | [3] |

| Rthis compound | β-adrenergic | Canine Lung | 1.1 | [3] |

| (±)-Carazolol | β3-adrenergic | CHO cells (human) | 2.0 ± 0.2 | [4] |

Note: In canine ventricular myocardium, which is predominantly β1 receptors, S(-)-Carazolol is approximately 60-fold more potent than Rthis compound. In canine lung, which is predominantly β2 receptors, S(-)-Carazolol exhibits 22-fold greater potency.[3]

Core Pharmacological Properties: Stereoselectivity in Action

The interaction of Carazolol with β-adrenergic receptors is highly dependent on its stereochemistry. The (-)-stereoisomer of Carazolol demonstrates significantly greater potency as a β-adrenergic antagonist compared to the (+)-stereoisomer.[5] This stereospecificity is a cornerstone of its pharmacological profile. While often referred to as an antagonist, Carazolol also exhibits inverse agonist properties, particularly at the β1 and β2 receptor subtypes.[2][4] This means that in addition to blocking the effects of agonists, it can also reduce the basal, constitutive activity of the receptor.[4] Interestingly, at the β3-adrenergic receptor, Carazolol acts as a full agonist.[6]

The uptake of the labeled R(+) enantiomer of carazolol has been shown to be not receptor-specific in PET studies, further emphasizing the importance of the S(-) enantiomer for specific receptor binding.[7]

Signaling Pathways

Carazolol, as a β-adrenergic receptor ligand, modulates G-protein coupled receptor (GPCR) signaling pathways. Its action as an antagonist/inverse agonist at β1 and β2 receptors primarily affects the canonical Gs-adenylyl cyclase pathway.

β-Adrenergic Receptor Signaling Pathway (Antagonism/Inverse Agonism by Carazolol)

The binding of an agonist (like norepinephrine) to a β1 or β2 adrenergic receptor activates the associated Gs protein. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a physiological response. Carazolol, particularly the (-)-isomer, binds to the receptor and prevents this cascade. As an inverse agonist, it can also reduce the basal level of cAMP production in the absence of an agonist.[4]

Experimental Protocols

Radioligand Binding Assay (Competition)

This assay is fundamental for determining the affinity (Ki) of unlabeled ligands, such as the stereoisomers of Carazolol, by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.[8][9]

Methodology Overview:

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the β-adrenergic receptor subtype of interest in a cold lysis buffer.[10]

-

Centrifuge the homogenate to pellet the cell membranes.[10]

-

Wash the membrane pellet and resuspend it in an appropriate buffer.[10]

-

Determine the protein concentration of the membrane preparation.[11]

-

-

Assay Setup:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., --INVALID-LINK--carazolol), and varying concentrations of the unlabeled competitor ligand (e.g., this compound or (-)-Carazolol).[12]

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like propranolol).[12]

-

-

Incubation:

-

Incubate the plate to allow the binding to reach equilibrium.[11]

-

-

Filtration:

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.[11]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).[8]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

cAMP Accumulation Assay

This functional assay measures the ability of a compound to modulate the production of intracellular cyclic AMP (cAMP), providing a measure of its agonist, antagonist, or inverse agonist activity.[13][14]

Methodology Overview:

-

Cell Culture:

-

Culture cells stably expressing the β-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).

-

-

Cell Treatment:

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[15]

-

For antagonist/inverse agonist testing, treat the cells with varying concentrations of the test compound (e.g., (+)- or (-)-Carazolol). For inverse agonist testing, no agonist is added. For antagonist testing, cells are co-incubated with a known agonist.

-

-

Cell Lysis:

-

After the desired incubation period, lyse the cells to release the intracellular cAMP.[15]

-

-

cAMP Quantification:

-

Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, TR-FRET). These kits typically involve a competitive binding reaction between the cAMP in the sample and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.[14]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the samples by interpolating from the standard curve.

-

For inverse agonists, plot the cAMP concentration against the logarithm of the drug concentration to determine the IC50 (the concentration that causes a 50% reduction in basal cAMP levels).

-

For antagonists, the IC50 represents the concentration that inhibits 50% of the agonist-induced cAMP production.

-

Conclusion

The pharmacological activity of Carazolol is intrinsically linked to its stereochemistry, with the (-)-enantiomer being the primary contributor to its high-affinity binding and potent β-adrenergic blockade. Understanding this stereospecificity is paramount for its application in research and for the rational design of new therapeutic agents targeting the β-adrenergic system. The detailed experimental protocols provided herein offer a framework for the accurate and reproducible characterization of the stereoisomers of Carazolol and other β-adrenergic ligands.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Carazolol - Wikipedia [en.wikipedia.org]

- 3. ahajournals.org [ahajournals.org]

- 4. benchchem.com [benchchem.com]

- 5. Characterization of [3H](+/-)carazolol binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carazolol: a potent, selective beta 3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Specific beta-adrenergic receptor binding of carazolol measured with PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. benchchem.com [benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 14. benchchem.com [benchchem.com]

- 15. β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-Carazolol's Beta-Adrenergic Receptor Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+)-Carazolol's interaction with beta-adrenergic receptors. Carazolol is a high-affinity, non-selective antagonist for β1 and β2-adrenergic receptors and a full agonist for the β3-adrenergic receptor.[1] Its high affinity and slow dissociation rate make it a valuable tool for studying the binding kinetics of G-protein coupled receptors (GPCRs), particularly the beta-adrenergic receptor family.[1] The stereospecific nature of Carazolol binding, with the (-)-stereoisomer demonstrating greater potency, further enhances its utility in defining specific receptor binding sites.[2]

Data Presentation: Quantitative Affinity of Carazolol

The following tables summarize the quantitative data for Carazolol's binding to beta-adrenergic receptors as reported in the literature.

Table 1: Equilibrium Dissociation Constants (Kd) for --INVALID-LINK---Carazolol

| Receptor Source | Predominant Receptor Subtype(s) | Kd (pM) | Reference |

| Canine Ventricular Myocardium | β1 (~85%) | 135 | [1] |

| Canine Lung | β2 (~95%) | 50 | [1] |

| Rat Cerebral Cortex | β1 and β2 | 150 | [1] |

| Calf Cerebral Cortex | Mainly β1 | 0.15 nM (150 pM) | [3] |

| Calf Cerebellum | Mainly β2 | (equal affinity to β1) | [3] |

Table 2: Inhibition and Half-Maximal Effective Concentrations (Ki and IC50/EC50)

| Receptor Subtype | Cell Line/Tissue | Ligand | Parameter | Value (nM) | Notes | Reference |

| Human β3-adrenoceptor | CHO cells | Carazolol | Ki | 2.0 ± 0.2 | [3] | |

| Human β3-adrenoceptor | CHO cells | Carazolol | IC50 | 11.3 ± 1.2 | [3] | |

| Murine β3-adrenoceptor | Carazolol | EC50 | 25 | Full agonist (intrinsic activity = 0.97) | [3] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of ligand-receptor interactions.

Radioligand Binding Assay

This assay is fundamental for determining the affinity (Kd or Ki) of Carazolol for β-adrenergic receptors.[4]

Objective: To quantify the binding of a radiolabeled ligand (e.g., [3H]-Carazolol) to its receptor.

Materials:

-

Membrane preparation from cells or tissues expressing the β-adrenergic receptor of interest.[4]

-

Radiolabeled Carazolol (e.g., [3H]-Carazolol).[1]

-

Unlabeled beta-adrenergic antagonist (e.g., Propranolol) for determining non-specific binding.[1]

-

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[1]

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[1]

-

96-well plates or microcentrifuge tubes.[1]

-

Glass fiber filters (e.g., Whatman GF/C).[1]

-

Vacuum filtration apparatus.[1]

-

Scintillation counter and scintillation fluid.[1]

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the β-adrenergic receptor and isolate the membrane fraction through centrifugation.[4]

-

Saturation Binding Assay (to determine Kd and Bmax):

-

Prepare serial dilutions of [3H]-Carazolol in the assay buffer.[1]

-

In a series of tubes, incubate a fixed amount of membrane preparation with increasing concentrations of [3H]-Carazolol.

-

For each concentration, prepare a parallel set of tubes containing a high concentration of an unlabeled antagonist (e.g., propranolol) to determine non-specific binding.

-

Incubate at a specific temperature for a time sufficient to reach equilibrium.

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using saturation binding kinetics to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[1]

-

-

Competition Binding Assay (to determine Ki):

-

Incubate the membrane preparation with a fixed concentration of [3H]-Carazolol and varying concentrations of the unlabeled test compound.[1]

-

Follow the incubation, filtration, and counting steps as described above.

-

Analyze the data to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of Carazolol to modulate the production of cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling pathway.[4]

Objective: To determine if Carazolol acts as an agonist, antagonist, or inverse agonist by measuring its effect on adenylyl cyclase activity.

Materials:

-

Cells expressing the β-adrenergic receptor of interest.[4]

-

Carazolol and other relevant ligands (e.g., isoproterenol as an agonist).[4]

-

Cell lysis buffer.[4]

-

cAMP quantification kit (e.g., HTRF, ELISA).[4]

Procedure:

-

Cell Culture: Culture cells expressing the β-adrenergic receptor of interest to an appropriate density.[4]

-

Compound Treatment:

-

To measure antagonism, pre-incubate the cells with varying concentrations of Carazolol before adding a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol).

-

To measure agonism (particularly for β3), incubate the cells with varying concentrations of Carazolol alone.

-

-

Incubation: Incubate the cells for a specified time at 37°C to allow for cAMP production.

-

Cell Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.[4]

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay.[4]

-

Data Analysis:

-

For antagonism, plot the cAMP concentration against the concentration of Carazolol to determine the IC50.

-

For agonism, plot the cAMP concentration against the concentration of Carazolol to determine the EC50.

-

Signaling Pathways and Experimental Workflows

Beta-Adrenergic Receptor Signaling Pathway

Beta-adrenergic receptors are G-protein coupled receptors that, upon activation, initiate a downstream signaling cascade. The canonical pathway for β1 and β2 receptors involves the activation of the stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cAMP.[1][4] cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins to elicit a physiological response.[5][6] Carazolol acts as an antagonist at β1 and β2 receptors, blocking this pathway.[1] At the β3 receptor, Carazolol acts as a full agonist, initiating this signaling cascade.[1][7]

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates a typical workflow for a radioligand binding assay to determine the affinity of a test compound for a specific receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. Characterization of [3H](+/-)carazolol binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. benchchem.com [benchchem.com]

- 5. ClinPGx [clinpgx.org]

- 6. youtube.com [youtube.com]

- 7. Carazolol: a potent, selective beta 3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enantioselective Synthesis of (+)-Carazolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carazolol, a potent beta-adrenergic receptor ligand, has been a subject of significant interest in pharmacology and medicinal chemistry. This technical guide provides an in-depth overview of the discovery and, critically, the enantioselective synthesis of the (+)-enantiomer of Carazolol. It details the compound's unique pharmacological profile, acting as an inverse agonist at β1 and β2-adrenergic receptors while demonstrating full agonism at the β3 subtype. This document furnishes detailed experimental protocols for key pharmacological assays and presents a chemoenzymatic approach for the synthesis of enantiomerically enriched (+)-Carazolol. All quantitative data are summarized for clarity, and key processes are visualized through logical diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Discovery and Pharmacological Significance of Carazolol

Carazolol, chemically known as 1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol, emerged from research into beta-adrenergic receptor antagonists, or beta-blockers, a class of drugs pivotal in cardiovascular medicine. Initially identified as a high-affinity and non-selective beta-blocker, further investigation revealed a more complex pharmacological profile. Carazolol is now recognized as a potent inverse agonist at β1 and β2-adrenergic receptors, meaning it not only blocks the action of agonists but also reduces the basal, constitutive activity of these receptors. This inverse agonism is a key feature of its mechanism of action.

Conversely, Carazolol demonstrates full agonist activity at the β3-adrenergic receptor, highlighting its functional selectivity. This dual activity makes it a valuable tool for dissecting the distinct physiological roles of β-adrenergic receptor subtypes. The stereochemistry of Carazolol is crucial for its biological activity, with the individual enantiomers often exhibiting different pharmacological properties. This guide focuses specifically on the (+)-enantiomer of Carazolol.

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure β-blockers is of paramount importance, as the desired therapeutic activity often resides in one enantiomer, while the other may be inactive or contribute to side effects. A chemoenzymatic approach has been successfully employed for the synthesis of (R)-(+)-Carazolol, achieving high enantiomeric excess. This method relies on the kinetic resolution of a racemic intermediate catalyzed by a lipase.

Chemoenzymatic Synthesis Pathway

-

Preparation of a Racemic Precursor: Synthesis of a racemic epoxide or chlorohydrin precursor bearing the carbazole moiety.

-

Enzymatic Kinetic Resolution: Lipase-catalyzed acylation of the racemic precursor. The enzyme selectively acylates one enantiomer at a much faster rate, leaving the other enantiomer unreacted and in high enantiomeric excess. For the synthesis of this compound, the (R)-enantiomer of the precursor would be the desired unreacted component.

-

Separation: Separation of the acylated and unacylated enantiomers using standard chromatographic techniques.

-

Conversion to this compound: The enantiomerically enriched precursor is then converted to this compound through a series of chemical transformations, typically involving the opening of the epoxide or displacement of the chloro group with isopropylamine.

While a specific protocol for this compound is not detailed, a general procedure for the synthesis of (R)-(+)-β-blockers from an enantiopure (R)-chlorohydrin has been described, which resulted in (R)-(+)-Carazolol with a 97% enantiomeric excess.

Pharmacological Profile and Mechanism of Action

This compound's interaction with β-adrenergic receptors is multifaceted. It acts as a potent inverse agonist at β1 and β2-adrenergic receptors and a full agonist at the β3-adrenergic receptor.

Inverse Agonism at β1 and β2-Adrenergic Receptors

As an inverse agonist, this compound stabilizes the inactive conformation of β1 and β2 receptors, thereby reducing their basal signaling activity. The primary signaling pathway for these receptors involves the activation of the Gs protein, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). By stabilizing the inactive state of the receptor, Carazolol inhibits this pathway, leading to a decrease in intracellular cAMP levels even in the absence of an agonist.

Full Agonism at β3-Adrenergic Receptors

In contrast to its effects on β1 and β2 receptors, Carazolol acts as a full agonist at the β3-adrenergic receptor. This means it binds to and activates the receptor, mimicking the effect of the endogenous agonists. Activation of the β3 receptor also typically leads to the stimulation of adenylyl cyclase and an increase in cAMP levels. This subtype-selective agonism is a distinguishing feature of Carazolol.

β-Arrestin Recruitment

The recruitment of β-arrestin to G protein-coupled receptors upon agonist stimulation is a key mechanism for receptor desensitization and can also initiate G protein-independent signaling. The effect of Carazolol on β-arrestin recruitment at β1 and β2 receptors is not as well-quantified as its impact on Gs signaling. Further research is needed to fully elucidate its role in this pathway.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Carazolol's binding affinity to various β-adrenergic receptor subtypes. It is important to note that much of the published data pertains to racemic or tritiated Carazolol.

| Receptor Subtype | Ligand | Kd (nM) | Ki (nM) | Cell Type/Tissue |

| β1-Adrenergic | [3H]Carazolol | 0.135 | - | Canine Ventricular Myocardium |

| β2-Adrenergic | [3H]Carazolol | 0.050 | - | Canine Lung |

| β-Adrenergic (cortical) | [3H]Carazolol | 0.15 | - | Rat Cerebral Cortex |

| human β3-Adrenergic | Carazolol | - | 2.0 ± 0.2 | CHO cells |

Detailed Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the affinity of Carazolol for β-adrenergic receptors.

Materials:

-

Membrane preparations from cells or tissues expressing the β-adrenergic receptor of interest.

-

Radiolabeled Carazolol (e.g., [3H]Carazolol).

-

Unlabeled Carazolol.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Incubate the membrane preparation with a fixed concentration of radiolabeled Carazolol and varying concentrations of unlabeled Carazolol in the assay buffer.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radioactive, high-affinity beta-blocker (e.g., propranolol).

-

After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold assay buffer.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is determined by non-linear regression analysis of the competition binding data.

cAMP Accumulation Assay

This functional assay measures the effect of Carazolol on adenylyl cyclase activity.

Materials:

-

Cells expressing the β-adrenergic receptor of interest.

-

Carazolol.

-

A β-adrenergic agonist (e.g., isoproterenol) for antagonist-mode assays.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Plate cells in a multi-well plate and allow them to adhere.

-

For inverse agonism studies, treat the cells with varying concentrations of Carazolol.

-

For antagonism studies, pre-incubate the cells with varying concentrations of Carazolol before stimulating with a fixed concentration of a β-adrenergic agonist.

-

After the incubation period, lyse the cells to release intracellular cAMP.

-

Quantify the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.

-

For inverse agonism, the IC50 value for the reduction in basal cAMP levels is determined. For antagonism, the IC50 value for the inhibition of agonist-stimulated cAMP production is calculated.

β-Arrestin Recruitment Assay

This assay measures the ability of Carazolol to promote the interaction between the β-adrenergic receptor and β-arrestin.

Materials:

-

Cells co-expressing the β-adrenergic receptor fused to a reporter fragment and β-arrestin fused to the complementary reporter fragment (e.g., DiscoverX PathHunter® system).

-

Carazolol.

-

Substrate for the reporter enzyme.

-

Luminometer.

Procedure:

-

Plate the engineered cells in a multi-well plate.

-

Treat the cells with varying concentrations of Carazolol.

-

After the incubation period, add the enzyme substrate.

-

Measure the luminescent signal, which is proportional to the extent of β-arrestin recruitment.

-

The EC50 value for β-arrestin recruitment is determined by plotting the luminescent signal against the concentration of Carazolol.

Visualizations of Key Pathways and Workflows

An In-Depth Technical Guide on Carazolol, with a Focus on the Stereochemistry of (+)-Carazolol as a Non-Selective Beta-Blocker

Abstract

Carazolol is a high-affinity, non-selective ligand for beta-adrenergic receptors (β-ARs), recognized for its potent inverse agonist properties at β1 and β2 subtypes and, conversely, as a full agonist at the β3 subtype. A critical aspect of its pharmacology is its stereochemistry. The beta-blocking activity is almost exclusively attributed to the (S)-(-)-enantiomer, while the (R)-(+)-enantiomer is significantly less potent, to the point of being considered inactive as a beta-blocker in many contexts. This guide provides a comprehensive technical overview of the pharmacological characteristics of Carazolol, detailing its stereoselective interactions, effects on downstream signaling pathways, and the experimental methodologies used to characterize these properties.

Core Pharmacological Properties

Carazolol is a carbazole-derived aryloxypropanolamine. Its interaction with β-ARs is multifaceted and highly dependent on both the receptor subtype and the stereoisomer .

-

β1- and β2-Adrenergic Receptors: At these subtypes, racemic Carazolol acts as a potent inverse agonist . Inverse agonists stabilize the receptor in an inactive conformation, reducing the basal level of signaling activity that occurs even in the absence of an agonist. This is primarily observed as a decrease in the basal production of cyclic AMP (cAMP). The crystal structure of the β2-adrenergic receptor in complex with Carazolol (PDB: 2RH1) provides a structural basis for this stabilizing interaction.

-

β3-Adrenergic Receptor: In contrast to its action at β1/β2 receptors, Carazolol functions as a full agonist at the β3-adrenoceptor. This leads to the stimulation of adenylyl cyclase and an increase in cAMP production, which can induce physiological responses such as lipolysis in adipocytes.[1]

The Critical Role of Stereochemistry: (+)-Carazolol vs. (-)-Carazolol

The pharmacological activity of Carazolol is highly stereospecific. The commercial drug is a racemic mixture of its two enantiomers: (S)-(-)-Carazolol and (R)-(+)-Carazolol.

-

(S)-(-)-Carazolol: This enantiomer is responsible for the vast majority of the high-affinity binding and beta-blocking activity.

-

(R)-(+)-Carazolol: This enantiomer exhibits significantly lower potency. Studies have shown that the (-)-stereoisomer has substantially greater potency than the (+)-stereoisomer.[2] One study reported that S(-)-carazolol is 60 times more potent than Rthis compound in competing for β-adrenergic receptor binding sites.[3] Furthermore, in vivo PET imaging studies have demonstrated that the uptake of the labeled R(+)-enantiomer is not receptor-specific, suggesting a lack of significant, high-affinity binding to β-adrenoceptors.[4]

Due to this pronounced stereoselectivity, This compound is considered to be pharmacologically inactive as a beta-blocker . Therefore, this guide focuses on the properties of the widely studied racemic mixture, with the understanding that the described beta-blocking and inverse agonist effects are driven by the (S)-(-)-enantiomer.

Quantitative Data: Binding Affinity and Functional Activity

The following tables summarize the quantitative parameters for racemic Carazolol. Specific binding affinity data for the (+)-enantiomer are not available in the literature, consistent with its low potency.

Table 1: Binding Affinity of (±)-Carazolol for β-Adrenergic Receptors

| Receptor Subtype | Ligand | K_d_ (nM) | K_i_ (nM) | Cell Type/Tissue | Reference(s) |

| β1-Adrenergic | (±)-Carazolol | 0.135 | - | Canine Ventricular Myocardium | [3] |

| β2-Adrenergic | (±)-Carazolol | 0.050 | - | Canine Lung | [3] |

| β-Adrenergic (cortical) | --INVALID-LINK---Carazolol | 0.15 | - | Rat Cerebral Cortex | [1] |

| β3-Adrenergic (human) | (±)-Carazolol | - | 2.0 ± 0.2 | CHO cells | [1] |

| Note: Binding affinity can be influenced by the presence of guanine nucleotides, indicating sensitivity to the G protein-coupling state of the receptor. |

Table 2: Functional Activity of (±)-Carazolol at β-Adrenergic Receptors

| Receptor Subtype | Assay | Parameter | Value | Cell Type/Tissue | Reference(s) |

| β1/β2-Adrenergic | cAMP Accumulation | Activity | Inverse Agonist | Various | |

| β3-Adrenergic (murine) | Adenylyl Cyclase Stimulation | EC_50_ | 25 nM | CHO cells | [1] |

| β3-Adrenergic (murine) | Adenylyl Cyclase Stimulation | Intrinsic Activity | 0.97 | CHO cells | [1] |

| Note: While the inverse agonist effect of Carazolol at β1/β2 receptors is well-established, specific IC50 values for the reduction of basal cAMP are not consistently reported in the literature. |

Signaling Pathways

β-adrenergic receptors primarily signal through G protein-dependent pathways, though G protein-independent signaling via β-arrestins is also a critical mechanism.

Gs Protein-cAMP Pathway

The canonical signaling pathway for β1 and β2-adrenergic receptors involves coupling to the stimulatory G protein, Gs. As an inverse agonist, Carazolol stabilizes the receptor in an inactive state, preventing Gs protein activation and subsequent cAMP production by adenylyl cyclase. At the β3 receptor, Carazolol acts as an agonist, promoting this same pathway.

β-Arrestin Pathway

Upon agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This uncouples the receptor from G proteins (desensitization) and can initiate separate, G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinase (MAPK) pathways. Some ligands, known as "biased agonists," can preferentially activate one pathway over the other. The effect of Carazolol on β-arrestin recruitment is not well-quantified.

Experimental Protocols

The characterization of Carazolol's properties relies on two primary in vitro assays: radioligand binding assays to determine affinity and functional assays to measure its effect on signaling.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (K_i_) of a test compound (unlabeled Carazolol) by measuring its ability to displace a radiolabeled ligand from the β-adrenergic receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the β-AR of interest (e.g., CHO cells, canine lung) in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, add the following to each well: membrane preparation (10-50 µg protein), a fixed concentration of a suitable radioligand (e.g., --INVALID-LINK---Carazolol or [¹²⁵I]-Cyanopindolol) at or below its K_d_, and a range of concentrations of the unlabeled test compound.

-

For determining non-specific binding, a parallel set of wells should include a high concentration of a non-selective antagonist (e.g., 10 µM Propranolol).

-

Incubate the plate at a controlled temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a blocking agent like polyethyleneimine) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding for each concentration of the test compound.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve and determine the IC50 value (the concentration that inhibits 50% of specific binding).

-

Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_) , where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

cAMP Accumulation Functional Assay

This assay measures the ability of Carazolol to modulate adenylyl cyclase activity by quantifying intracellular cAMP levels. To measure inverse agonism, the assay quantifies the reduction in basal cAMP levels.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells expressing the β-AR of interest (e.g., HEK293) in a 96-well plate and grow to desired confluency.

-

If necessary, serum-starve the cells for a few hours prior to the assay to reduce basal signaling.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent the degradation of cAMP.

-

Add varying concentrations of Carazolol to the cells and incubate for a defined period (e.g., 15-30 minutes).

-

-

Cell Lysis:

-

Aspirate the medium and lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.

-

-

cAMP Detection:

-

Quantify cAMP levels in the cell lysate using a competitive immunoassay format (e.g., HTRF, ELISA, or AlphaScreen).

-

In a typical assay, cAMP from the sample competes with a labeled cAMP tracer (e.g., biotin-cAMP) for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in each sample by interpolating from the standard curve.

-

Plot the cAMP concentration as a function of the log concentration of Carazolol.

-

Analyze the dose-response curve to determine the IC50 (for inverse agonism) or EC50 (for agonism) of Carazolol.

-

Conclusion

Carazolol is a powerful pharmacological tool characterized by its high affinity for β-adrenergic receptors and its complex functional profile as a non-selective inverse agonist at β1/β2 receptors and a full agonist at the β3 receptor. A paramount consideration for its use and interpretation of data is its stereochemistry. The beta-blocking activity resides with the (S)-(-)-enantiomer, while the This compound enantiomer is largely devoid of this activity . The lack of specific binding data for this compound in the literature underscores its low potency. For researchers in drug development, Carazolol serves as a valuable reference compound for its potent inverse agonism and as a structural scaffold for designing novel β-AR ligands.

References

- 1. apexbt.com [apexbt.com]

- 2. Characterization of [3H](+/-)carazolol binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Specific beta-adrenergic receptor binding of carazolol measured with PET - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (-)-Carazolol as a Beta-3 Adrenoceptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carazolol, a compound traditionally classified as a high-potency beta-1 (β1) and beta-2 (β2) adrenoceptor antagonist, exhibits a paradoxical and potent agonist activity at the beta-3 (β3) adrenoceptor. This technical guide provides a comprehensive overview of the pharmacological profile of the active stereoisomer, (-)-Carazolol, at the β3-adrenoceptor. While much of the existing literature investigates the racemic mixture, the well-established stereoselectivity of adrenergic ligands strongly indicates that the β3-agonist activity resides in the (-)-enantiomer. This document collates the available quantitative data, details relevant experimental methodologies, and illustrates the key signaling pathways and experimental workflows, offering a critical resource for researchers exploring the therapeutic potential of β3-adrenoceptor modulation.

Introduction

The β3-adrenoceptor is a member of the G-protein coupled receptor (GPCR) family, predominantly expressed in adipose tissue and the urinary bladder. Its activation plays a key role in lipolysis and thermogenesis in adipocytes and relaxation of the detrusor muscle in the bladder. Consequently, β3-adrenoceptor agonists are of significant therapeutic interest for the treatment of metabolic disorders such as obesity and type 2 diabetes, as well as overactive bladder.

Carazolol is a carbazole-based aryloxypropanolamine. While its antagonist effects at β1 and β2 receptors are well-documented, its agonist activity at the β3 subtype presents a unique pharmacological profile. The interaction of carazolol with beta-adrenergic receptors is stereospecific, with the (-) stereoisomer demonstrating greater potency than the (+) stereoisomer[1]. This document will focus on the activity of (-)-Carazolol as the putative β3-adrenoceptor agonist, drawing from data on the racemic mixture and the established principles of stereopharmacology.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of racemic carazolol at the human and murine β3-adrenoceptors. Given the evidence of stereoselectivity, these agonist activities are attributed to the (-)-enantiomer.

Table 1: Binding Affinity of Carazolol at the Human Beta-3 Adrenoceptor [2]

| Parameter | Cell Line | Value |

| K_i | CHO cells expressing human β3-adrenoceptor | 2.0 ± 0.2 nM |

| IC_50 | CHO cells expressing human β3-adrenoceptor | 11.3 ± 1.2 nM |

Table 2: Functional Activity of Carazolol at the Murine Beta-3 Adrenoceptor [2]

| Parameter | Cell Line | Value |

| EC_50 | CHO cells expressing murine β3-adrenoceptor | 25 nM |

| Intrinsic Activity | CHO cells expressing murine β3-adrenoceptor | 0.97 |

Signaling Pathways of the Beta-3 Adrenoceptor

Activation of the β3-adrenoceptor by an agonist such as (-)-Carazolol primarily initiates a signaling cascade through the stimulatory G-protein, Gs. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a physiological response, such as lipolysis in adipocytes. There is also evidence to suggest that under certain conditions, the β3-adrenoceptor can couple to the inhibitory G-protein, Gi.

References

Pharmacological profile of (+)-Carazolol

An In-depth Technical Guide to the Pharmacological Profile of (+)-Carazolol

Introduction

Carazolol is a potent, non-selective beta-adrenergic receptor ligand widely utilized in pharmacological research.[1][2] Structurally, it features a carbazole moiety linked to a propanolamine side chain.[2] Carazolol exists as two stereoisomers, (+) and (-)-Carazolol. The interaction with beta-adrenergic receptors is stereospecific, with the (-)-enantiomer demonstrating significantly greater potency than the (+)-stereoisomer.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of Carazolol, with a focus on its binding affinities, functional activities at different beta-adrenergic receptor subtypes, and the downstream signaling pathways it modulates. Detailed experimental protocols for its characterization are also provided for research professionals.

Core Pharmacological Properties

Carazolol is distinguished by its complex pharmacological profile, acting as a high-affinity inverse agonist at β1 and β2-adrenergic receptors and, conversely, as a full agonist at the β3-adrenergic receptor subtype.[5][6]

Data Presentation: Receptor Binding and Functional Activity

The binding affinity and functional activity of Carazolol have been characterized across various beta-adrenergic receptor subtypes. The data, primarily from studies using racemic Carazolol, are summarized below.

Table 1: Binding Affinity of Carazolol for β-Adrenergic Receptors

| Receptor Subtype | Ligand | K_d_ (nM) | K_i_ (nM) | Cell Type/Tissue | Reference(s) |

| β-Adrenergic (Cortical) | [³H]Carazolol | 0.15 | - | Rat Cerebral Cortex | [5][7] |

| β1-Adrenergic | --INVALID-LINK--Carazolol | 0.135 | - | Canine Ventricular Myocardium | [5][6] |

| β2-Adrenergic | --INVALID-LINK--Carazolol | 0.050 | - | Canine Lung | [5][6] |

| β3-Adrenergic (Human) | Carazolol | - | 2.0 ± 0.2 | CHO cells | [1][5][7] |

Note: The binding affinity of Carazolol can be influenced by the presence of guanine nucleotides, indicating its sensitivity to the G protein-coupling state of the receptor.[3][5]

Table 2: Functional Activity of Carazolol at β-Adrenergic Receptors

| Receptor Subtype | Assay | Parameter | Value | Cell Type | Reference(s) |

| β1-Adrenergic | cAMP Accumulation | Inverse Agonist Activity | Not Quantified | - | [5] |

| β2-Adrenergic | cAMP Accumulation | Inverse Agonist Activity | Not Quantified | - | [5] |

| β3-Adrenergic (Murine) | Adenylyl Cyclase Stimulation | EC₅₀ | 25 nM | CHO cells | [5][7] |

| β3-Adrenergic (Murine) | Lipolysis | Agonist Activity | - | 3T3-F442A adipocytes | [8] |

Note: While the inverse agonist effect of Carazolol at β1 and β2 receptors is well-established, specific IC₅₀ values are not consistently available in the reviewed literature.[5]

Signaling Pathways

Carazolol's dual activity profile allows it to modulate distinct downstream signaling cascades depending on the receptor subtype.

Inverse Agonism at β1/β2-Adrenergic Receptors

The canonical signaling pathway for β1 and β2-adrenergic receptors involves coupling to the stimulatory G protein, Gs, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[5][6] As an inverse agonist, Carazolol stabilizes the receptor in an inactive conformation, preventing this activation and thereby reducing basal levels of intracellular cAMP.[5] The crystal structure of the β2-adrenergic receptor in complex with Carazolol (PDB: 2RH1) provides the structural basis for this mechanism.[5][9]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Characterization of [3H](+/-)carazolol binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. apexbt.com [apexbt.com]

- 8. Carazolol: a potent, selective beta 3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-based discovery of β2-adrenergic receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Enantiomers of (+)-Carazolol and their Receptor Binding Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carazolol, a potent non-selective β-adrenergic receptor antagonist, exists as a pair of enantiomers, (+)-Carazolol and (-)-Carazolol. This technical guide provides a comprehensive overview of the stereoselective interactions of these enantiomers with β-adrenergic receptors (β-ARs). It delves into their binding affinities, functional potencies, and the downstream signaling pathways they modulate, with a particular focus on G-protein and β-arrestin signaling. Detailed experimental protocols for chiral separation, radioligand binding assays, and functional assays are provided to facilitate further research and development in this area.

Introduction

Carazolol is a high-affinity β-adrenergic receptor antagonist widely used in research and clinical settings.[1] Its interaction with β-ARs is highly stereospecific, with one enantiomer exhibiting significantly greater potency than the other.[2] Understanding the distinct pharmacological profiles of the (+)- and (-)-Carazolol enantiomers is crucial for the development of more selective and effective therapeutic agents. This guide summarizes the current knowledge on the receptor binding and functional activity of Carazolol enantiomers, providing a valuable resource for researchers in pharmacology and drug discovery.

Receptor Binding Affinity of Carazolol Enantiomers

The binding affinity of a ligand for its receptor is a critical determinant of its potency. For Carazolol, the (-)-enantiomer consistently demonstrates a higher affinity for β-adrenergic receptors compared to the (+)-enantiomer. While specific K_i_ values for the individual enantiomers are not widely reported in a single comparative study, the literature qualitatively supports this stereoselectivity. Racemic Carazolol itself is a very potent, non-selective antagonist with high affinity for β1 and β2 receptors and also exhibits nanomolar affinity for the β3-adrenoceptor.[3][4] PET studies using S(-)-[¹¹C]carazolol have shown specific receptor binding in vivo, while the R(+) enantiomer displayed non-receptor-specific uptake, further highlighting the stereoselectivity of the interaction.[5]

Table 1: Binding Affinity (K_i_) of Racemic Carazolol at β-Adrenergic Receptors

| Receptor Subtype | K_i_ (nM) | Tissue/Cell Source | Reference |

| β1-adrenergic | ~0.1 - 0.5 | Representative Range | [3] |

| β2-adrenergic | ~0.1 - 0.5 | Representative Range | [3] |

| β3-adrenergic | 2.0 ± 0.2 | CHO cells (human) | [6] |

Functional Activity of Carazolol Enantiomers

The functional consequence of receptor binding is a crucial aspect of a drug's pharmacological profile. For β-adrenergic receptors, this is often assessed by measuring the modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic AMP (cAMP) levels. As an antagonist, Carazolol blocks the Gs protein-mediated signaling cascade initiated by agonists. Furthermore, some β-blockers, like carvedilol, have been shown to act as biased ligands, preferentially activating β-arrestin signaling pathways over G-protein signaling.[7] While the functional activities of individual Carazolol enantiomers are not extensively documented with specific EC50/IC50 values in the public domain, it is established that the (-)-stereoisomer is the more potent antagonist.[2]

Table 2: Functional Potency (IC50/EC50) of Racemic Carazolol

| Receptor Subtype | Assay | Parameter | Value (nM) | Cell Type | Reference |

| β3-adrenergic | Adenylyl Cyclase Stimulation | EC50 | 25 | Murine 3T3-F442A adipocytes | [6] |

| β3-adrenergic | Adenylyl Cyclase Stimulation | IC50 | 11.3 ± 1.2 | CHO cells (human) | [6] |

Signaling Pathways

β-adrenergic receptors primarily signal through two major pathways: the canonical G-protein pathway and the β-arrestin pathway.

G-Protein Signaling

Upon agonist binding, β-adrenergic receptors undergo a conformational change, leading to the activation of heterotrimeric G-proteins. β1- and β2-ARs predominantly couple to Gs, which activates adenylyl cyclase to produce cAMP. Carazolol, as an antagonist, binds to the receptor and prevents this agonist-induced activation.

β-Arrestin Signaling

β-arrestins were initially known for their role in receptor desensitization and internalization. However, they are now recognized as versatile scaffold proteins that can initiate G-protein-independent signaling cascades. Some ligands, termed "biased agonists," can preferentially activate β-arrestin pathways. While the differential effects of Carazolol enantiomers on β-arrestin signaling are an area of active research, some studies suggest that certain β-blockers can stimulate β-arrestin-dependent pathways.[7]

Experimental Protocols

Chiral Separation of Carazolol Enantiomers by HPLC

A common approach for the enantiomeric separation of β-blockers like Carazolol is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

Protocol:

-

Column: A polysaccharide-based chiral stationary phase, such as a tris-(3,5-dimethylphenyl) carbamate cellulose column (e.g., CelluCoat), is often effective.

-

Mobile Phase: A mixture of n-heptane, ethanol, and diethylamine is a common mobile phase. The exact ratio may need to be optimized, for example, 85:15:0.1 (v/v/v).

-

Flow Rate: A flow rate of 1.0 to 2.0 mL/min is typically used.

-

Detection: UV detection at a wavelength of 225 nm is suitable for Carazolol.

-

Sample Preparation: Dissolve the racemic Carazolol in the mobile phase or a compatible solvent.

-

Injection: Inject a small volume (e.g., 10-20 µL) of the sample onto the column.

-

Data Analysis: The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i_) of the Carazolol enantiomers for β-adrenergic receptors.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a source rich in the β-adrenergic receptor subtype of interest.

-

Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., --INVALID-LINK--Carazolol) and varying concentrations of the unlabeled Carazolol enantiomer.

-

Equilibrium: Allow the binding to reach equilibrium.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC50 value. The K_i_ value can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This assay measures the ability of Carazolol enantiomers to antagonize agonist-stimulated cAMP production.

Protocol:

-

Cell Culture: Culture cells expressing the β-adrenergic receptor of interest.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the Carazolol enantiomer.

-

Stimulation: Stimulate the cells with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol).

-

Lysis: Lyse the cells to release intracellular cAMP.

-

Detection: Measure the amount of cAMP in the cell lysate using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the cAMP concentration against the concentration of the Carazolol enantiomer to determine the IC50 value.

Conclusion

The enantiomers of Carazolol exhibit significant stereoselectivity in their interaction with β-adrenergic receptors, with the (-)-enantiomer being the more potent antagonist. While quantitative data for the individual enantiomers is somewhat limited in the public domain, the provided protocols offer a clear framework for researchers to further investigate their distinct pharmacological properties. A deeper understanding of the differential effects of (+)- and (-)-Carazolol on both G-protein and β-arrestin signaling pathways will be instrumental in the design of next-generation β-blockers with improved therapeutic profiles.

References

- 1. Analysis of Full and Partial Agonists Binding to β2-Adrenergic Receptor Suggests a Role of Transmembrane Helix V in Agonist-Specific Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of [3H](+/-)carazolol binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]

- 5. Specific beta-adrenergic receptor binding of carazolol measured with PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. β-Arrestin–Biased Allosteric Modulator Potentiates Carvedilol-Stimulated β Adrenergic Receptor Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]

In vitro characterization of (+)-Carazolol

An In-Depth Technical Guide to the In Vitro Characterization of (+)-Carazolol

Introduction

Carazolol is a high-affinity, non-selective ligand for beta-adrenergic receptors (β-ARs) widely utilized in pharmacological research.[1][2] It is a carbazole-based compound belonging to the arylaminoethanol group of β-blockers.[3] Structurally, Carazolol possesses a chiral center, existing as two stereoisomers: S(-)-Carazolol and Rthis compound. The interaction with β-adrenergic receptors is highly stereospecific, with the S(-) stereoisomer demonstrating significantly greater potency than the R(+) stereoisomer.[4][5][6] While much of the literature focuses on the racemic mixture or the more potent S(-)-enantiomer, this guide will detail the in vitro characterization of the less active R(+)-enantiomer, this compound, and provide the methodologies to assess its pharmacological profile. In vivo studies have shown that the uptake of the labeled R(+) enantiomer of carazolol is not receptor-specific, highlighting its lower affinity.[7]

Functionally, Carazolol is a well-characterized inverse agonist at β1- and β2-adrenergic receptors, meaning it reduces the basal, constitutive activity of these receptors.[1] This is in contrast to a neutral antagonist, which would only block the action of an agonist. The inverse agonism of Carazolol is primarily defined by its ability to decrease the basal production of intracellular cyclic AMP (cAMP).[1] Interestingly, Carazolol acts as a full agonist at the β3-adrenergic receptor, stimulating adenylyl cyclase activity.[1][8]

This technical guide provides a comprehensive overview of the in vitro characterization of this compound, focusing on its binding affinity and functional activity at β-adrenergic receptors. Detailed experimental protocols and data presentation are included to aid researchers, scientists, and drug development professionals in their studies.

Data Presentation: Pharmacological Profile of Carazolol

Quantitative data for Carazolol's interaction with β-adrenergic receptors are summarized below. It is critical to note that most available data pertains to the racemic mixture (--INVALID-LINK--Carazolol) or does not specify the isomer, which typically implies the more potent S(-) form was studied. The R(+) enantiomer is known to be substantially less potent.[4][7][9]

Table 1: Binding Affinity of Carazolol for β-Adrenergic Receptors

| Receptor Subtype | Ligand | Kd (nM) | Ki (nM) | Cell Type/Tissue | Reference |

| β1-Adrenergic | --INVALID-LINK--Carazolol | 0.135 | - | Canine Ventricular Myocardium | [1] |

| β2-Adrenergic | --INVALID-LINK--Carazolol | 0.050 | - | Canine Lung | [1] |

| β-Adrenergic (cortical) | [3H]Carazolol | 0.15 | - | Rat Cerebral Cortex | [1] |

| β3-Adrenergic (human) | Carazolol | - | 2.0 ± 0.2 | CHO cells | [1] |

Note: The binding affinity of Carazolol can be influenced by the presence of guanine nucleotides, indicating its sensitivity to the G protein-coupling state of the receptor. Kinetic analysis suggests a two-step interaction, starting with a rapidly reversible, low-affinity association, followed by isomerization to a high-affinity, slowly reversible complex.[1][4]

Table 2: Functional Activity of Carazolol at β-Adrenergic Receptors

| Receptor Subtype | Assay | Parameter | Value | Cell Type | Reference |

| β1-Adrenergic | cAMP Accumulation | Inverse Agonist Activity | Not Quantified | - | [1] |

| β2-Adrenergic | cAMP Accumulation | Inverse Agonist Activity | Not Quantified | [1] | |

| β3-Adrenergic (murine) | Adenylyl Cyclase Stimulation | EC50 | 25 nM | CHO cells | [1][8] |

Note: While the inverse agonist effect of Carazolol at β1 and β2 receptors is well-established, specific IC50 values for the reduction in basal signaling are not consistently reported in the literature.[1]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound by measuring its ability to compete with a known radioligand for binding to β-adrenergic receptors.

Methodology Overview:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the β-adrenergic receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.[10]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.[11]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 - 40,000 x g) to pellet the cell membranes.[10][11]

-

Wash the membrane pellet with fresh assay buffer, resuspend, and determine the protein concentration using a suitable method (e.g., BCA assay).[10][11] Store aliquots at -80°C.

-

-

Assay Procedure:

-

Perform the assay in a 96-well plate format in a final volume of 250 µL.[10]

-

Prepare serial dilutions of unlabeled this compound.

-

To each well, add the following in order: assay buffer, membrane preparation (e.g., 10-50 µg protein), a fixed concentration of a suitable radioligand (e.g., [3H]-Dihydroalprenolol or [125I]-Cyanopindolol), and the corresponding concentration of this compound.[2][10]

-

Total Binding: Wells containing membrane, radioligand, and buffer only.

-

Non-specific Binding (NSB): Wells containing membrane, radioligand, and a saturating concentration of a non-selective antagonist (e.g., 10 µM Propranolol).[2][11]

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[2]

-

-

Separation and Quantification:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates membrane-bound from free radioligand.[2]

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.[2]

-

Place filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.[2]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.[2]

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

-

cAMP Accumulation Assay

This functional assay measures the ability of this compound to act as an inverse agonist by quantifying its effect on basal intracellular cAMP levels.

Methodology Overview:

-